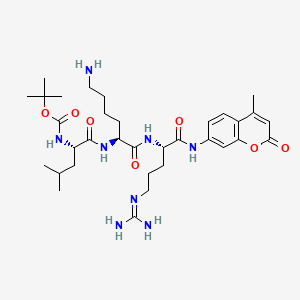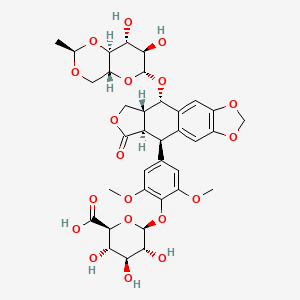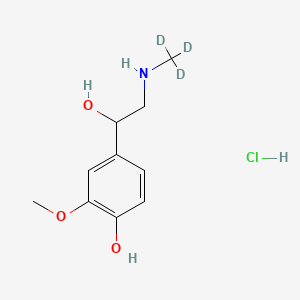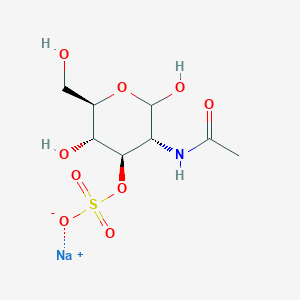
Alpidem-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpidem-d14 is a labeled peripheral benzodiazepine GABAA receptor ligand . It is a form of anxiolytic .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. A flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed and connected to a Frontal Affinity Chromatography screening assay . An efficient microwave-assisted three-step synthesis of zolpidem and its fluorinated analogues was also developed .
Molecular Structure Analysis
The molecular weight of this compound is 418.42 and its molecular formula is C21H9D14Cl2N3O . The structure of this compound is complex and involves several key components. The structural analysis of this compound involves the examination of its molecular structure and the interactions between its components .
Chemical Reactions Analysis
This compound undergoes a series of chemical reactions during its synthesis. These reactions involve the formation of an imine and subsequent tandem reaction between an imine and propiolamide . A novel efficient approach towards Zolpidem, Alpidem and their analogues was elaborated. The corresponding amides derived from imidazopyridine and imidazothiazole were prepared by the reaction of amines with previously unknown dibromoalkenes having these heterocyclic fragments .
Physical and Chemical Properties Analysis
This compound is a chemical compound with a molecular weight of 418.42 and a molecular formula of C21H9D14Cl2N3O . More detailed physical and chemical properties can be found in the Material Safety Data Sheet of Alpidem .
Aplicaciones Científicas De Investigación
Therapeutic Action of Alpidem in Anxiety Disorders
This review provides a comprehensive overview of the European data on the therapeutic activity of Alpidem in various anxiety syndromes. The studies encompass a population of more than 1500 patients suffering from chronic or situational anxiety. The findings from placebo-controlled double-blind studies and long-term open-label studies indicate that Alpidem demonstrates significant therapeutic efficacy in managing anxiety without inducing withdrawal or rebound phenomena upon discontinuation. The review highlights Alpidem's well-tolerated profile, with minimal sedative effects and no detrimental impact on memory or cognitive functions. Notably, studies involving elderly populations found that these patients did not exhibit increased sensitivity to Alpidem, maintaining anxiolytic efficacy without compromising performance or cognitive functions (Morselli Pl, 1990).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Alpidem-d14 is known to interact with GABAA receptors . It is a ligand for these receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . The interaction of this compound with these receptors can influence various biochemical reactions within the cell .
Cellular Effects
This compound, as a GABAA receptor ligand, can influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of GABAA receptors, which can influence the excitability of neurons and thus impact the overall function of the nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABAA receptors . This binding can influence the activity of these receptors, potentially leading to changes in neuronal excitability . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving healthy male volunteers, the pharmacokinetics of this compound were studied after single doses of 25, 50, 100, and 200 mg . The peak concentration of this compound in the plasma was observed to increase with the dose .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study involving animal models of anxiety, this compound was found to elicit anxiolytic-like effects .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the formation of an epoxide at the C–C bond between the 7- and 8-position as an intermediate . The epoxide reacts with glutathione to afford the glutathione adduct of dihydro(hydroxy)alpidem, followed by dehydration that affords glutathione adducts of alpidem .
Propiedades
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIDHTUMYMPRU-UZMWREIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)
![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)






![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)
